Tert-butyl(2-methanesulfonylethyl)amine

説明

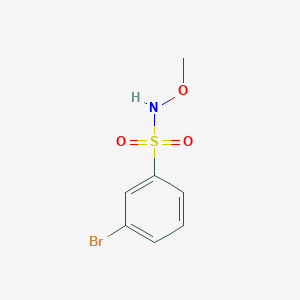

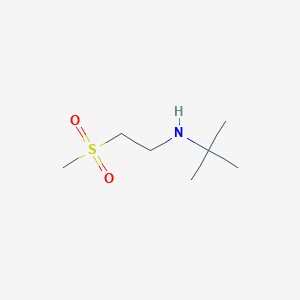

Tert-butyl(2-methanesulfonylethyl)amine is an organic compound with the molecular formula C7H17NO2S . It is a derivative of tert-butylamine, which is a colorless liquid with a typical amine-like odor .

Synthesis Analysis

The synthesis of tert-butylamine, a related compound, has been studied extensively. It can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine, or via tert-butylphthalimide . A new synthesis process of tert-butylamine involves the use of MTBE (methyl tert-butyl ether) and urea .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H17NO2S . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).Chemical Reactions Analysis

Tert-butylamine, a related compound, is used as an intermediate in the preparation of the sulfenamides . The tert-butyl group has been explored as a probe for NMR studies of macromolecular complexes .科学的研究の応用

Asymmetric Synthesis of Amines

Versatile Intermediates for Amine Synthesis : N-tert-Butanesulfinyl aldimines and ketimines, related to tert-butyl(2-methanesulfonylethyl)amine, serve as versatile intermediates for the asymmetric synthesis of amines. These compounds activate imines for nucleophilic addition and facilitate the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Chiral Amine Synthesis : tert-Butanesulfinamide is used for the reliable asymmetric synthesis of various amine structures from simple starting materials. The process involves condensation with carbonyl compounds, nucleophile addition, and cleavage of the tert-butanesulfinyl group (Xu, Chowdhury, & Ellman, 2013).

Applications in Asymmetric Catalysis

- New Family of Ligands for Asymmetric Catalysis : N-tert-Butanesulfinyl imine derivatives are used as a new family of ligands in asymmetric catalysis, demonstrating the versatility of this compound derivatives in facilitating enantioselective chemical reactions (Ellman, 2003).

Other Applications

Electrochemical Characterization : The electrochemical and structural characterization of copper complexes with related thioether compounds, like this compound, offers insights into their coordination properties and potential applications in electrochemistry (Martínez-Alanis, Ugalde-Saldívar, & Castillo, 2011).

Gas Phase Sulfenic Acids Study : Research on sulfenic acids in the gas phase, including derivatives of tert-butyl sulfoxides, provides information on their electronic structure and thermal stability, which is crucial for understanding their behavior in various chemical environments (Lacombe, Loudet, Banchereau, Simon, & Pfister-guillouzo, 1996).

作用機序

Safety and Hazards

Safety data sheets for related compounds suggest that tert-butylamines may cause burns of eyes, skin, and mucous membranes . They are also flammable, and their containers may explode when heated . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

特性

IUPAC Name |

2-methyl-N-(2-methylsulfonylethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S/c1-7(2,3)8-5-6-11(4,9)10/h8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEDFFWXKHUOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

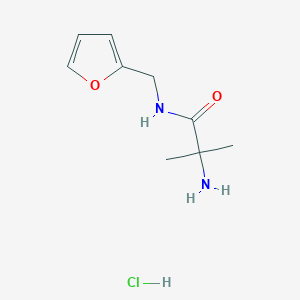

![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)

![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)

![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)